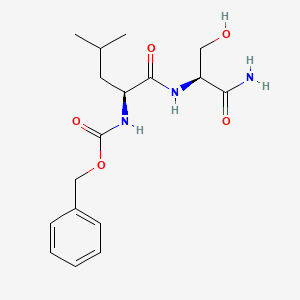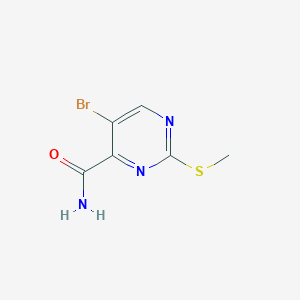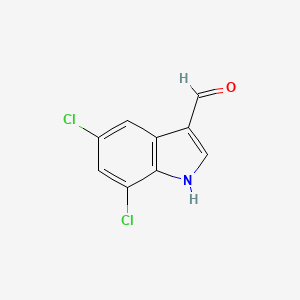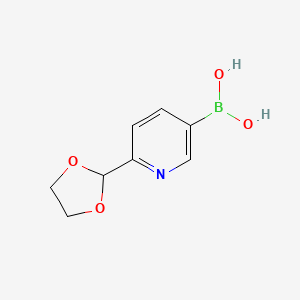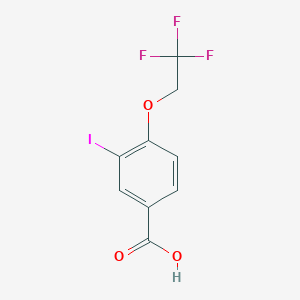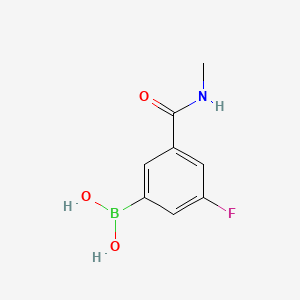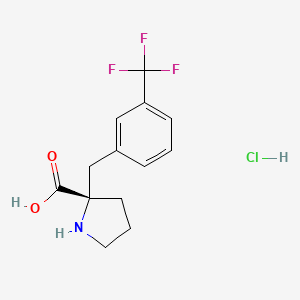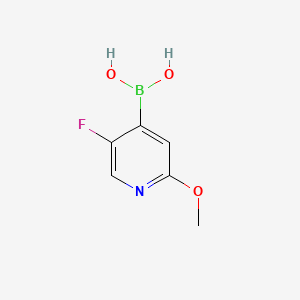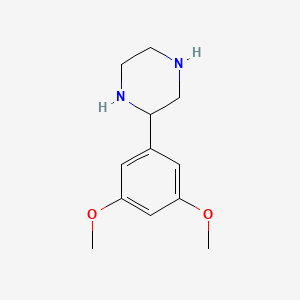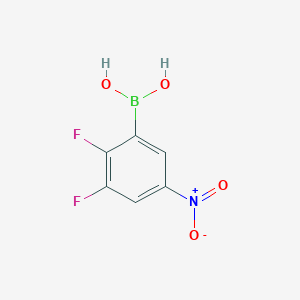
(2,3-Difluoro-5-nitrophenyl)boronic acid
Overview
Description
“(2,3-Difluoro-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 . It has a molecular weight of 202.91 g/mol . The compound is also known by other names such as “2,3-Difluoro-5-nitrobenzeneboronic acid” and "SCHEMBL15668612" .
Molecular Structure Analysis
The InChI code for “(2,3-Difluoro-5-nitrophenyl)boronic acid” isInChI=1S/C6H4BF2NO4/c8-5-2-3 (10 (13)14)1-4 (6 (5)9)7 (11)12/h1-2,11-12H . The Canonical SMILES is B (C1=CC (=CC (=C1F)F) [N+] (=O) [O-]) (O)O . Physical And Chemical Properties Analysis
“(2,3-Difluoro-5-nitrophenyl)boronic acid” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 203.0201441 g/mol . The Topological Polar Surface Area is 86.3 Ų .Scientific Research Applications
Proteomics Research
This compound is used as a specialty product in proteomics research, which involves the study of proteomes and their functions .
Suzuki–Miyaura Coupling
It serves as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction known for its mild and functional group tolerant reaction conditions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2,3-Difluoro-5-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 2,3-difluoro-5-nitrophenyl moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic organic compound .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are crucial in medicinal chemistry for the creation of complex, biologically active molecules .
Pharmacokinetics
They can undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that the compound plays a role in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a base, and the temperature . Additionally, the compound’s stability may be affected by exposure to air and moisture .
properties
IUPAC Name |
(2,3-difluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSYRVYLRWEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660283 | |
| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-82-1 | |
| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)

